Epithienamycin E
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79057-46-8 |
|---|---|
Molecular Formula |
C13H16N2O8S2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O8S2/c1-6(23-25(20,21)22)10-8-5-9(24-4-3-14-7(2)16)11(13(18)19)15(8)12(10)17/h3-4,6,8,10H,5H2,1-2H3,(H,14,16)(H,18,19)(H,20,21,22)/b4-3+/t6-,8+,10-/m0/s1 |
InChI Key |
FQQFFZPBGYGDSX-NJFHWYBASA-N |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)OS(=O)(=O)O |
Isomeric SMILES |
C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C)OS(=O)(=O)O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AB 110 D antibiotic AB-110-D antibiotic antibiotic AB 110-D epithienamycin E epithienamycin E, sodium salt |
Origin of Product |
United States |
Natural Occurrence and Producer Organisms of Epithienamycin E
Isolation from Streptomyces Species
Streptomyces species are well-established producers of a wide array of secondary metabolites, including numerous antibiotics. mdpi.comijabbr.com Epithienamycin (B1209815) E and related epithienamycins have been isolated from various strains within this genus.
Streptomyces flavogriseus as a Producer
Streptomyces flavogriseus has been identified as a producer of epithienamycins. nih.govmedchemexpress.comnih.govresearchgate.net Research has indicated that numerous isolates of Streptomyces flavogriseus are capable of producing members of the epithienamycin family. nih.govmedchemexpress.com In addition to epithienamycins, Streptomyces flavogriseus has also been reported to produce other compounds such as xanthomycin, actinomycin (B1170597) D, and holomycin. nih.govmedchemexpress.comnih.govresearchgate.net Genome mining studies of Streptomyces flavogriseus have revealed the presence of a carbapenem (B1253116) gene cluster that is highly related to the thienamycin (B194209) gene cluster found in Streptomyces cattleya, suggesting that the metabolic product of this cluster could be a thienamycin-like carbapenem, potentially the epimeric epithienamycin. researchgate.net
Association with Streptomyces cattleya in Thienamycin Production Context
Streptomyces cattleya is notably recognized for the production of thienamycin, a potent carbapenem antibiotic. wikipedia.orggoogle.comtaylorandfrancis.comebi.ac.uk Epithienamycins are structurally related to N-acetylthienamycin, a derivative of thienamycin. nih.govmedchemexpress.com While Streptomyces cattleya is a producer of thienamycin and related carbapenems like 8-epi-thienamycin (B1253615) and northienamycin, the direct production of Epithienamycin E by Streptomyces cattleya is not explicitly detailed in the provided search results, although the structural relationship between epithienamycins and thienamycin derivatives from S. cattleya is noted. nih.govmedchemexpress.comwikipedia.orgresearchgate.netnih.gov
Related Streptomyces Species and Epithienamycin Production
Beyond Streptomyces flavogriseus and the association with Streptomyces cattleya, other Streptomyces species have been reported to produce epithienamycins. For instance, Streptomyces fulvoviridis produces a range of carbapenem antibiotics, including epithienamycins A and C. bioline.org.br Similarly, Streptomyces griseus subsp. cryophilus has been found to produce epithienamycin A and MM 17880, among other carbapenem antibiotics. tandfonline.com These findings highlight that the capability to produce epithienamycins is present in various species within the Streptomyces genus.
Here is a table summarizing some Streptomyces species and the epithienamycins or related compounds they are reported to produce:
| Streptomyces Species | Produced Compounds (Examples) |
| Streptomyces flavogriseus | Epithienamycins (family members), Xanthomycin nih.govmedchemexpress.comnih.govresearchgate.net |
| Streptomyces cattleya | Thienamycin, 8-epi-thienamycin, Northienamycin wikipedia.orgresearchgate.netnih.gov |
| Streptomyces fulvoviridis | Epithienamycin A, Epithienamycin C, PS-5 bioline.org.br |
| Streptomyces griseus subsp. cryophilus | Epithienamycin A, MM 17880 tandfonline.com |
Occurrence in Other Biological Systems
While Streptomyces species are significant producers, this compound has also been detected in other biological contexts. nih.gov
Detection in Solanum lycopersicum (Tomato)
This compound has been reported to occur in Solanum lycopersicum, commonly known as the tomato. nih.gov While the PubChem database indicates this occurrence with data available nih.gov, detailed research findings regarding the specific conditions or mechanisms of this compound presence in Solanum lycopersicum were not extensively provided in the scope of the search results. Other compounds, such as phenolic acids and corticosteroids like lycopersiconol, have been studied in tomatoes. researchgate.netnih.govresearchgate.netfrontiersin.org
Regulation in Plant Metabolism under Pathogen Infection (e.g., P. brassicae)
Research into the metabolic responses of plants to pathogen infection has revealed the involvement of compounds like this compound. In studies investigating the interaction between radish (Raphanus sativus L.) and the soil-borne pathogen Plasmodiophora brassicae, which causes clubroot disease, this compound was identified as a differentially regulated metabolite. frontiersin.org, nih.gov Untargeted metabonomic analysis of susceptible and resistant radish cultivars inoculated with P. brassicae Race 4 showed changes in metabolite profiles. frontiersin.org, nih.gov Within the carbapenem biosynthesis pathway, several compounds were differentially regulated in the susceptible cultivar upon P. brassicae infection. frontiersin.org Notably, this compound was found to be upregulated in the susceptible radish cultivar following infection, while other related compounds in the pathway, such as pantetheine (B1680023), 2,3-dihydro-thienamycin, epithienamycin F, and MM4550, were downregulated. frontiersin.org This suggests a specific role or response involving this compound accumulation in susceptible plants during the disease process.
Table 1: Differential Regulation of Carbapenem Pathway Metabolites in Susceptible Radish upon P. brassicae Infection
| Metabolite | Regulation upon P. brassicae Infection (Susceptible Cultivar) |
| Pantetheine | Downregulated |
| 2,3-dihydro-thienamycin | Downregulated |
| Epithienamycin F | Downregulated |
| This compound | Upregulated |
| MM4550 (C20815) | Downregulated |
Note: Data based on metabonomic analysis of susceptible radish cultivar roots at the cortex splitting stage following inoculation with P. brassicae. frontiersin.org
Fermentation Strategies and Optimization for Epithienamycin Production
The production of natural carbapenems, including epithienamycins, is primarily associated with fermentation processes carried out by Streptomyces species. researchgate.net, clockss.org Streptomyces cattleya and Streptomyces penemifaciens are known producers of thienamycin, a closely related carbapenem, and different strains of S. flavogriseus produce epithienamycins. researchgate.net
Despite their natural origin via fermentation, the production of thienamycin and its derivatives, such as epithienamycins, by producer strains has historically suffered from low yields and chemical instability. researchgate.net, nih.gov, clockss.org This has led to a greater emphasis on chemical synthesis for the production of clinically used carbapenem derivatives like imipenem. researchgate.net, nih.gov, clockss.org
While specific detailed fermentation strategies and optimization protocols solely focused on maximizing this compound yield from Streptomyces were not extensively detailed in the reviewed literature, general approaches for improving the production of natural products from Streptomyces often involve optimizing fermentation media composition, environmental conditions (temperature, pH, aeration), and strain improvement through genetic engineering or mutagenesis. The challenge of low yields for natural carbapenems from fermentation remains a significant factor influencing the preference for synthetic routes for commercial production of stable derivatives. nih.gov, clockss.org Research into the biosynthetic pathways of carbapenems in Streptomyces continues, which could potentially inform future fermentation optimization efforts for specific epithienamycins. researchgate.net
Biosynthesis of Epithienamycin E
General Carbapenem (B1253116) Biosynthetic Pathways
Carbapenem biosynthesis is a complex process involving multiple enzymatic steps that transform precursor molecules into the final antibiotic structure. While the initial steps in the biosynthesis of simple carbapenems, such as (5R)-carbapenem-3-carboxylic acid, share common features with the pathways for more complex carbapenems like the epithienamycins and thienamycin (B194209), they diverge in later stages researchgate.netnih.gov. The core carbapenem structure is a bicyclic β-lactam ring system.
The biosynthesis typically begins with the formation of the carbapenam (B8450946) core structure. Enzymes like CarB and CarA (or their homologs ThnE and ThnM in Streptomyces cattleya) are involved in the initial steps researchgate.netnih.govgoogle.comresearchgate.net. CarB catalyzes the condensation of L-pyrroline-5-carboxylate (P5C), an intermediate of proline synthesis, with malonyl-CoA to yield carboxymethylproline (CMP) nih.govgoogle.comresearchgate.net. Subsequently, CarA catalyzes the ATP-dependent formation of the β-lactam ring, generating the carbapenam precursor, (3S,5S)-carbapenam-3-carboxylic acid google.comresearchgate.net.
Precursor Compounds and Metabolic Origins
The atoms that constitute the carbapenem structure, including the epithienamycins, originate from common primary metabolites. Detailed studies, particularly on the biosynthesis of the closely related thienamycin, have elucidated the metabolic origins of different parts of the molecule researchgate.netpnas.org.
Acetate (B1210297) Utilization in Beta-Lactam Ring Formation
Research using radiochemical labeling has indicated that acetate is utilized in the formation of the β-lactam ring of carbapenems. Specifically, acetate contributes carbon atoms at positions 6 and 7 of the β-lactam ring researchgate.net.
Methionine as a Source for Hydroxyethyl (B10761427) Group
The hydroxyethyl group, a characteristic substituent at the C6 position in many carbapenems including epithienamycin (B1209815) E, is derived from methionine. Both carbon atoms of this hydroxyethyl side chain originate from the methyl group of methionine researchgate.netpnas.org. This methylation process involves cobalamin-dependent radical S-adenosylmethionine (rSAM) enzymes, such as ThnK in thienamycin biosynthesis, which perform sequential methylations pnas.org.
Cysteine Derivation of the C2 Side Chain
Early radiochemical incorporation experiments suggested that cysteine was directly incorporated into the C2 side chain of thienamycin pnas.org. However, later enzymatic studies have superseded this proposal, demonstrating that the sulfur atom and the carbon atoms of the C2 side chain are derived from Coenzyme A pnas.orgpnas.orgpnas.orgresearchgate.net. While cysteine is a component of Coenzyme A, the direct incorporation of free cysteine into the side chain has been disproven pnas.org. The C2 side chain attachment involves the formation of a carbon-sulfur bond pnas.org.
OA-6129 Group as Precursors for Epithienamycins
The OA-6129 group of carbapenem compounds holds significant biosynthetic importance as direct precursors for several complex carbapenems, including epithienamycins A and C, and MM 17880 researchgate.netpnas.orgjournalspub.infopnas.orgnaturalproducts.net. Studies using blocked mutants of Streptomyces fulvoviridis, a producer of epithienamycins, showed that these mutants accumulated OA-6129 compounds instead of the final epithienamycins researchgate.net. Cell-free systems demonstrated the conversion of OA-6129A to other related carbapenems . This indicates that the OA-6129 compounds represent intermediates in the biosynthetic pathway leading to epithienamycins.
Role of Pantetheine (B1680023) and Coenzyme A in Biosynthesis
Coenzyme A (CoA) plays a crucial role as the ultimate source for the C2 side chain in the biosynthesis of complex carbapenems like thienamycin, and by extension, likely epithienamycin E pnas.orgpnas.orgpnas.orgresearchgate.net. CoA undergoes stepwise truncation catalyzed by specific enzymes. In the case of thienamycin, enzymes ThnR, ThnH, and ThnT are involved in the sequential cleavage of CoA to 4'-phosphopantetheine, then to pantetheine, and finally to cysteamine (B1669678), which forms the C2 side chain of thienamycin pnas.orgpnas.orgresearchgate.net. Pantetheinylated carbapenams have been identified as possible intermediates in this process pnas.orgpnas.org. The utilization of pantetheine and its phosphorylated form, 4'-phosphopantetheine, as precursors highlights the involvement of the Coenzyme A biosynthesis and degradation pathways in providing the necessary modules for the carbapenem side chain genome.jpoup.commdpi.comasm.org.
Table 1: Metabolic Origins of Carbapenem Moieties
| Moiety | Metabolic Origin | Specific Source (Example: Thienamycin/related Carbapenems) |
| β-Lactam Ring (C6, C7) | Acetate | Acetate researchgate.net |
| Hydroxyethyl Group | Methionine | Methyl group of Methionine researchgate.netpnas.org |
| C2 Side Chain | Coenzyme A (via Cysteine) | Cysteamine derived from Coenzyme A pnas.orgpnas.orgpnas.orgresearchgate.net |
Table 2: Key Precursors and Intermediates
| Compound Name | Role in Biosynthesis |
| L-Pyrroline-5-carboxylate (P5C) | Precursor for the carbapenam nucleus nih.govgoogle.comresearchgate.net |
| Malonyl-CoA | Co-substrate with P5C for carbapenam nucleus formation nih.govgoogle.comresearchgate.net |
| Carboxymethylproline (CMP) | Intermediate in carbapenam nucleus formation google.comresearchgate.net |
| (3S,5S)-Carbapenam-3-carboxylic acid | Core carbapenam precursor google.comresearchgate.net |
| OA-6129 Group | Direct precursors for epithienamycins A and C researchgate.netpnas.orgjournalspub.infonaturalproducts.net |
| Coenzyme A | Source of the C2 side chain pnas.orgpnas.orgpnas.orgresearchgate.net |
| 4'-Phosphopantetheine | Intermediate derived from Coenzyme A pnas.orgpnas.orgpnas.orgresearchgate.netgenome.jp |
| Pantetheine | Intermediate derived from Coenzyme A pnas.orgpnas.orgpnas.orgresearchgate.netgenome.jp |
| Cysteamine | Component of the C2 side chain (e.g., in Thienamycin) pnas.orgpnas.orgpnas.orgresearchgate.net |
Enzymatic Steps and Catalytic Mechanisms
The formation of the carbapenem core involves enzymes like CarB and CarA (or their homologs ThnE and ThnM in the thienamycin pathway), which are responsible for constructing the bicyclic carbapenam structure. nih.govnih.gov This initial bicyclic product is often antibiotically inert due to its stereochemistry. nih.gov Subsequent enzymatic modifications are crucial for generating the active forms of complex carbapenems. nih.gov
Non-heme iron oxygenases play a significant role in generating the structural diversity observed in carbapenem antibiotics, particularly through oxidation reactions on the C2 and C6 side chains. nih.govnih.gov Enzymes such as ThnG and ThnQ, found in the thienamycin biosynthetic cluster, are examples of α-ketoglutarate-dependent non-heme iron oxygenases. nih.govpnas.org These enzymes are involved in oxidizing the C-2 and C-6 moieties of carbapenem substrates. nih.govnih.gov For instance, ThnQ has been shown to stereospecifically hydroxylate a precursor molecule (PS-5) to yield N-acetyl thienamycin. nih.govnih.gov ThnG catalyzes sequential desaturation and sulfoxidation reactions on a related precursor. nih.govnih.gov While ThnG and ThnQ are in the same family as CarC, they appear to have distinct roles, primarily focused on side chain oxidation rather than C5 epimerization or C2/C3 desaturation as catalyzed by CarC in simple carbapenem biosynthesis. nih.gov
The formation of the β-lactam ring in carbapenems, unlike the oxidative cyclization seen in penicillins and cephalosporins, involves β-lactam synthetases. wikipedia.orgnih.gov These enzymes catalyze the intramolecular closure of a linear precursor, utilizing ATP and Mg²⁺. nih.gov This mechanism is also observed in the biosynthesis of clavams. wikipedia.org Homologs of carbapenem and clavulanic acid biosynthetic genes, including those for β-lactam synthetases, have been identified in the gene clusters of thienamycin producers like Streptomyces cattleya, indicating their participation in the early steps of β-lactam ring formation. researchgate.net
Stereochemical control is critical in carbapenem biosynthesis. The initial bicyclic carbapenam formed by enzymes like CarA and CarB (or ThnM and ThnE) has a specific stereochemistry at C5, which renders it inactive. nih.govpnas.orgresearchgate.net In the biosynthesis of simple carbapenems, the enzyme CarC, an Fe(II) and α-ketoglutarate-dependent oxygenase, is responsible for inverting the stereochemistry at C5 and introducing a C2-C3 double bond, resulting in the active carbapenem. nih.govpnas.orgresearchgate.netnih.gov This stereoinversion mechanism involves an Fe(IV)-oxo intermediate that abstracts a hydrogen atom from C5, followed by hydrogen donation to the opposite face of the resulting radical. nih.gov While a direct homolog of CarC is not readily apparent in the thienamycin cluster, suggesting alternative mechanisms for bridgehead stereochemistry control and desaturation in complex carbapenem pathways, non-heme iron oxygenases like ThnG and ThnQ are present in the thienamycin cluster and belong to the same superfamily as CarC. nih.govpnas.org
The structural diversity of complex carbapenems primarily arises from the functionalization at the C2 and C6 positions of the carbapenem core. nih.gov The C6 position typically features a 1- to 3-carbon alkyl chain that can be hydroxylated, oxidized, and sulfated. nih.govresearchgate.net The C2 side chain is attached via a carbon-sulfur bond and can vary in length and modification, ranging from a sulfonic acid to a pantetheine group. nih.govresearchgate.net These modifications occur after the formation of the bicyclic core. nih.govresearchgate.net Enzymes like the non-heme iron oxygenases ThnG and ThnQ are involved in the oxidation of these side chains, contributing to the observed structural variations and influencing properties like hydrolytic stability and β-lactamase resistance. nih.govnih.gov
Specific enzymes are dedicated to the processing of precursors and the modification of side chains in complex carbapenem biosynthesis. In the thienamycin pathway, enzymes ThnR, ThnH, and ThnT are involved in the stepwise cleavage of coenzyme A (CoA) to produce cysteamine, which serves as a component of the C2 side chain. nih.govpnas.orgresearchgate.netpnas.org ThnR, a Nudix hydrolase, cleaves CoA to 4-phosphopantetheine. researchgate.net ThnH further hydrolyzes 4-phosphopantetheine to pantetheine. researchgate.net ThnT then cleaves pantetheine to yield cysteamine. pnas.orgresearchgate.net These enzymes work in concert to process CoA. nih.gov ThnF acts as an acetyltransferase, capable of N-acetylating a compound containing cysteamine in the presence of acetyl-CoA, consistent with the production of N-acetylthienamycin, a related carbapenem. nih.govpnas.orgresearchgate.netpnas.orggenome.jp
Here is a summary of the roles of these enzymes:
| Enzyme | Catalytic Activity | Substrate(s) | Product(s) |
| ThnR | Cleaves phosphodiester bond | Coenzyme A | 4-Phosphopantetheine |
| ThnH | Hydrolyzes phosphate (B84403) ester bond | 4-Phosphopantetheine | Pantetheine |
| ThnT | Hydrolyzes amide bond | Pantetheine | Cysteamine |
| ThnF | N-acetyltransferase | Cysteamine, Acetyl-CoA | N-acetylcysteamine |
The attachment of the C2 side chain to the carbapenem core involves the formation of a carbon-sulfur bond. nih.govresearchgate.net Recent research has identified ThnL, a B₁₂-dependent radical S-adenosylmethionine (rSAM) enzyme, as catalyzing this crucial thioether bond formation. nih.govresearchgate.net ThnL facilitates the attachment of pantetheine (or a derivative like cysteamine) to the C2 position of a carbapenam precursor. nih.govresearchgate.net This function is notable as it represents an unprecedented activity for a B₁₂-dependent radical SAM enzyme, expanding the known catalytic repertoire of this enzyme class beyond carbon-carbon bond formation or rearrangement. nih.govresearchgate.net The formation of this carbon-sulfur bond is essential for the structure and activity of complex carbapenems, influencing the stability and biological properties of the antibiotic. nih.gov
Role of Specific Enzymes (e.g., ThnR, ThnH, ThnT, ThnF)
Genetic Determinants and Gene Clusters
The biosynthesis of this compound, like that of thienamycin, is governed by a cluster of genes. In Streptomyces cattleya, the thienamycin (thn) gene cluster has been identified and characterized, consisting of 22 open reading frames (ORFs) chem960.comnewdrugapprovals.org. Comparative genomic analysis suggests that gene clusters for other complex carbapenems, including epithienamycins produced by strains like Streptomyces flavogriseus, are highly related and display significant synteny in gene organization and protein conservation nih.gov. This indicates that the genetic determinants for this compound biosynthesis are likely found within a similar carbapenem gene cluster.
Studies involving mutational analysis of the thn gene cluster in S. cattleya have identified several genes essential for thienamycin production, providing strong indicators for genes involved in the shared or analogous steps of epithienamycin biosynthesis. Genes such as thnL, thnN, thnO, and thnP have been shown to be absolutely necessary for thienamycin biosynthesis nih.govnih.govnih.govnih.gov. ThnI, a transcriptional activator, is also essential and regulates the expression of several genes within the cluster involved in thienamycin assembly and export chem960.com. While thnR and thnT were initially thought to be involved, mutational studies suggest they may not be essential for thienamycin biosynthesis itself, although biochemical studies indicate their involvement in processing the C-2 side chain nih.govnih.govnih.govuni.lu.
The organization and specific genes within the carbapenem biosynthetic gene cluster dictate the structural variations observed among different carbapenems, including the modifications at the C-2 and C-6 positions and the stereochemistry at C-5/C-6 evitachem.com. Understanding the specific roles of the orthologous genes in epithienamycin-producing strains is crucial for fully elucidating the genetic basis of this compound biosynthesis.
Biosynthetic Pathway Elucidation using Blocked Mutants
The use of blocked mutants has been instrumental in dissecting the thienamycin biosynthetic pathway and proposing the order of enzymatic steps, which provides a framework for understanding this compound biosynthesis. By inactivating specific genes within the thn cluster and analyzing the accumulated intermediates, researchers have been able to infer the functions of the disrupted genes.
For instance, a mutant in the thnP gene from S. cattleya was found to accumulate carbapenam-3-carboxylic acid, suggesting that ThnP acts at a step after the formation of this bicyclic nucleus nih.govnih.govnih.gov. This indicates that the assembly of the carbapenam core likely occurs early in the pathway, analogous to the biosynthesis of simpler carbapenems nih.govnih.gov.
Another significant finding from blocked mutant studies is the accumulation of 2,3-dihydrothienamycin in a thnG mutant nih.govnih.govnih.gov. This suggests that ThnG, potentially a 2-oxoglutarate-dependent dioxygenase, is involved in the desaturation of the carbapenam ring to form the carbapenem structure nih.gov. The accumulation of this intermediate in the thnG mutant places the desaturation step relatively late in the thienamycin biosynthetic pathway.
Cosynthesis analysis, where pairs of non-producing mutants are cultured together, has also been used to establish cross-feeding relationships and determine the order of blocked steps in the pathway nih.govnih.gov. These studies with thienamycin blocked mutants provide valuable insights into the likely sequence of events in this compound biosynthesis, given the structural similarities and related gene clusters.
Stereochemical Aspects of this compound Biosynthesis
The biosynthesis of complex carbapenems like this compound involves precise control over several stereochemical centers. Key stereochemical aspects include the configuration at C-5, C-6, and the stereochemistry of the C-2 side chain attachment and modifications.
Research on thienamycin biosynthesis has shed light on some of these stereochemical transformations. The enzyme ThnK, a cobalamin-dependent radical S-adenosylmethionine (SAM) enzyme, is involved in consecutive methyl transfers that form the ethyl side chain at C-6 guidetopharmacology.orgdrugbank.com. Studies with synthetic intermediates have shown that ThnK exhibits a stereochemical preference, and the C6-methyl group is attached in the (R)-configuration, consistent with the stereochemistry in thienamycin guidetopharmacology.org.
The attachment of the C-2 thioether side chain also involves specific stereochemistry. Evidence from studies with pantetheinyl carbapenams suggests that the thiol is likely introduced in the 2-exo configuration guidetopharmacology.org. The precise timing and mechanism of C-S bond formation are areas of ongoing research nih.govmetabolomicsworkbench.org.
The stereochemistry at the C-5 bridgehead is another critical aspect. While simpler carbapenems like (5R)-carbapen-2-em-3-carboxylic acid involve enzymes like CarC for ring stereoinversion, the thienamycin gene cluster lacks a direct homolog of CarC chem960.com. This suggests that an alternative enzymatic mechanism is responsible for controlling the bridgehead stereochemistry in the biosynthesis of thienamycin and likely this compound chem960.com. The proposed order of some biosynthetic events, based on stereochemical considerations and mutant studies, suggests that C2-thiol attachment, C6-alkylation, and C5-epimerization occur in a specific sequence guidetopharmacology.org.
Further detailed biochemical and structural studies of the enzymes encoded by the this compound biosynthetic gene cluster are needed to fully elucidate the stereochemical intricacies of its formation.
Structural Elucidation and Advanced Characterization of Epithienamycin E
Conformational Analysis and Structural Rigidity
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which can significantly influence its biological activity. Studies on carbapenem (B1253116) antibiotics, including thienamycin (B194209) and its analogs, have revealed important insights into the rigidity of their bicyclic ring systems. psu.edu
Research indicates that the bicyclic ring system in carbapenems is highly rigid and tends to favor a single conformation. psu.edu This is in contrast to penicillins, where the five-membered ring can adopt different puckered conformations. psu.edu The rigidity of the carbapenem core, coupled with the nature and configuration of substituents, particularly at the C-5 position, and the nonplanarity of the lactam peptide bond, are considered important factors for their biological activity. psu.edu
Theoretical studies have supported these findings, suggesting that the favored conformation of the bicyclic ring system in active carbapenems is crucial for their binding to target enzymes like crosslinking enzymes and β-lactamases. psu.edu The rigid nature of the bicyclic system implies that conformational flexibility is limited, and interactions with binding sites likely involve precise structural complementarity or induced fit mechanisms where the enzyme adapts to the rigid framework.
Stereochemistry and Isomeric Forms (e.g., Epithienamycin (B1209815) vs. Thienamycin Epimers)
Stereochemistry, the spatial arrangement of atoms in a molecule, is a critical aspect of carbapenem chemistry, profoundly impacting their biological activity. Epithienamycin E is related to thienamycin, and the two compounds, along with other epithienamycins, represent different stereoisomeric forms or derivatives found in nature. researchgate.net
Carbapenems typically possess multiple chiral centers, leading to the possibility of various stereoisomers. For instance, the carbapenem nucleus itself has chiral centers, and additional chirality is introduced by substituents, such as the hydroxyethyl (B10761427) group at position 6. oup.com The configuration at these chiral centers, particularly at C-5 and C-6, and the stereochemistry of the side chain at C-2, are crucial determinants of their biological properties, including antibacterial activity and stability against β-lactamases. oup.comresearchgate.net
Thienamycin and the epithienamycins differ in their stereochemistry, particularly concerning the configuration at specific carbons and potentially the geometry of the double bond in the side chain. The (5R,6R) configuration is characteristic of the biologically active carbapenems like thienamycin. nih.gov this compound is described as having the (5R,6R) configuration for the bicyclic system, with a sulfooxy group at the 1S position of the hydroxyethyl side chain and an acetamidoethenyl group at C-3 with an (E) configuration for the double bond. nih.gov
The existence of epimeric forms, such as 8-epi-thienamycin (B1253615), highlights the significance of stereochemistry; these epimers can exhibit different biological activities compared to their naturally occurring counterparts. researchgate.net While the stereochemical requirements for antimicrobial activity appear generally similar between the thienamycin and epithienamycin series of penem (B1263517) derivatives, their susceptibility to enzymes like DHP-I and β-lactamase can also correspond to that observed in the carbapenem series. oup.com
The precise stereochemical differences between this compound and thienamycin contribute to their distinct biological profiles and are a key focus in the study of this class of antibiotics.
Molecular Mechanisms of Action and Interaction Studies
Target Identification and Binding Affinities
The primary targets of beta-lactam antibiotics, including carbapenems such as Epithienamycin (B1209815) E, are bacterial enzymes known as penicillin-binding proteins (PBPs) ebi.ac.uknih.govwikipedia.orgmdpi.comnih.gov. These enzymes are crucial for the final stages of peptidoglycan synthesis, a major component of the bacterial cell wall nih.govwikipedia.orgnih.govsigmaaldrich.com.
Penicillin-Binding Proteins (PBPs) as Primary Targets
PBPs are a diverse group of bacterial enzymes located in the bacterial membrane nih.govnih.gov. They catalyze the transpeptidation and transglycosylation reactions necessary for the cross-linking and elongation of the peptidoglycan meshwork, which provides structural integrity to the bacterial cell wall nih.govwikipedia.orgnih.gov. The essential nature of PBPs to bacterial survival, particularly their role in cell wall synthesis, makes them ideal targets for antibacterial agents sigmaaldrich.commdpi.com.
Acylation and Inhibition of PBP Function
Beta-lactam antibiotics, including carbapenems, function as structural analogues of the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor chains wikipedia.orgnih.gov. This structural similarity allows them to bind to the active site of PBPs wikipedia.org. The interaction involves the acylation of a serine residue within the active site of the PBP by the beta-lactam ring of the antibiotic wikipedia.orgmdpi.comnih.govoup.com. This covalent modification forms a stable acyl-enzyme complex, effectively inactivating the PBP wikipedia.orgmdpi.comnih.gov. While the provided sources establish this general mechanism for beta-lactams and carbapenems, specific data on the binding affinities or acylation kinetics of Epithienamycin E with individual PBPs were not detailed in the search results.
Impact on Bacterial Cell Wall Synthesis
The irreversible inhibition of PBPs by this compound disrupts the transpeptidation process, preventing the proper cross-linking of peptidoglycan strands wikipedia.orgnih.gov. This leads to the synthesis of a weakened and defective cell wall wikipedia.orgsigmaaldrich.commdpi.com. The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and bacterial death ebi.ac.uknih.govnih.govsigmaaldrich.commdpi.commicrobeonline.com.
Interaction with Beta-Lactamases
Beta-lactamases are bacterial enzymes that confer resistance to beta-lactam antibiotics by hydrolyzing the beta-lactam ring wikipedia.orgmdpi.com. This hydrolysis renders the antibiotic inactive wikipedia.org. The interaction of carbapenems, including this compound, with beta-lactamases is a critical aspect of their antimicrobial profile nih.govnih.gov.
Carbapenem (B1253116) Stability Against Hydrolysis by Beta-Lactamases
Carbapenems are generally known for their significant stability against hydrolysis by a wide range of beta-lactamases, including many extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases ebi.ac.uknih.govwikipedia.orgnih.govwikipedia.orgguidetopharmacology.orgfrontiersin.org. This inherent stability is a key feature that contributes to their broad spectrum of activity and effectiveness against bacteria resistant to other beta-lactams ebi.ac.uknih.govfrontiersin.org. While carbapenems exhibit this general resistance, certain classes of beta-lactamases, specifically carbapenemases (such as Class A KPC, Class B metallo-beta-lactamases, and some Class D OXA enzymes), are capable of hydrolyzing carbapenems, leading to resistance nih.govwikipedia.org.
Role as Inhibitors or Slow Substrates of Beta-Lactamases
In addition to their stability against hydrolysis, carbapenems can also interact with beta-lactamases by acting as inhibitors or slow substrates ebi.ac.uknih.govnih.gov. This means that while some beta-lactamases may eventually hydrolyze carbapenems, the process is often slow, or the carbapenem can form a transient complex with the enzyme, effectively tying up the beta-lactamase and preventing it from hydrolyzing other, more labile beta-lactam antibiotics ebi.ac.uknih.gov. This characteristic contributes to the ability of carbapenems to be effective even in the presence of some beta-lactamase-producing bacteria ebi.ac.uk. Specific details regarding this compound's precise role as an inhibitor or slow substrate for various beta-lactamases were not extensively detailed in the provided search results, which focused more on the general properties of the carbapenem class.
Mechanisms of Beta-Lactamase Inactivation by Carbapenems (e.g., Tautomerization)
Carbapenems interact with serine β-lactamases (Classes A, C, and D) by forming a covalent acyl-enzyme intermediate with an active-site serine residue. asm.orgscirp.orgnih.gov Unlike with many other β-lactams, this acyl-enzyme intermediate with carbapenems is often long-lived, leading to effective enzyme inhibition. nih.govacs.org
A key aspect of carbapenem interaction with β-lactamases involves tautomerization of the pyrroline (B1223166) ring, which is fused to the β-lactam ring in the carbapenem structure. asm.orgacs.orgasm.org Following the acylation of the serine residue, the carbapenem acyl-enzyme can exist in different tautomeric forms, specifically the Δ¹-pyrroline and Δ²-pyrroline forms. acs.orgasm.org This tautomerization equilibrium can influence the stability of the acyl-enzyme complex and the rate of deacylation (hydrolysis of the covalent bond between the carbapenem and the enzyme), which is necessary for the enzyme to become catalytically active again. asm.orgnih.govacs.org
Research suggests that the tautomeric state can significantly impact the deacylation rate. For instance, studies on the KPC-2 β-lactamase have shown that the Δ¹-(2R) imine tautomer is predominant in the acyl-enzyme structure, but the Δ² enamine tautomer appears to be more reactive towards deacylation. nih.govacs.org The difference in reactivity between these tautomers is attributed to variations in hydrogen-bonding networks involving the carbapenem's C-3 carboxylate and the deacylating water molecule. nih.gov The accumulation of a negative charge on the Δ² enamine-derived oxyanion may also contribute to its facilitated deacylation. nih.gov
The slow deacylation observed with many carbapenems and serine β-lactamases is believed to be influenced by interactions, such as hydrogen bonding, between the carbapenem's 6α-hydroxyethyl group and the deacylating water molecule, potentially reducing its nucleophilicity or altering its position. nih.govasm.org This hindered deacylation contributes to the inhibitory effect of carbapenems on these enzymes.
Specific Beta-Lactamase Classes (A, B, C, D) and this compound Interactions
β-Lactamases are categorized into four molecular classes (A, B, C, and D) based on their amino acid sequences and into functional groups based on their substrate and inhibitor profiles. asm.orgscirp.orgnih.gov Classes A, C, and D are serine β-lactamases, utilizing an active-site serine residue for hydrolysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for activity. asm.orgscirp.orgnih.gov
Carbapenems, including this compound as a member of this class, exhibit varying degrees of interaction with these different β-lactamase classes. Many Class A and C β-lactamases, as well as certain Class D enzymes, are inhibited by carbapenems. asm.orgnih.gov This is in contrast to their susceptibility to inhibition by compounds like clavulanic acid, which primarily inhibits Class A enzymes but is generally ineffective against Class C and most Class D β-lactamases. asm.orgscirp.orgnih.gov
Class A β-lactamases, such as TEM-1, were among the first studied in their interactions with carbapenems and related compounds like the olivanic acids (which are structurally similar to epithienamycins). asm.orgnih.gov These studies helped characterize the mechanism of inhibition, including the formation of acyl-enzyme intermediates and the role of tautomerization. asm.orgoup.com
Class C β-lactamases, often chromosomally encoded, are primarily cephalosporinases but can hydrolyze carbapenems with low efficacy in some cases. csic.esmdpi.com The interaction of carbapenems with Class C enzymes has been investigated, with structural studies providing insights into the binding within the active site. asm.org
Class D β-lactamases (often called oxacillinases or OXA enzymes) are a diverse group, and their interaction with carbapenems can vary. asm.orgmdpi.com Some Class D enzymes are capable of hydrolyzing carbapenems and are thus classified as carbapenemases. asm.orgmdpi.com The mechanism of carbapenem hydrolysis by Class D enzymes can differ from that of Classes A and C, with structural features near the active site influencing substrate specificity and turnover rates. asm.org Studies on OXA carbapenemases have also explored the role of tautomerization in their interaction with carbapenems. asm.org
Class B metallo-β-lactamases (MBLs) utilize zinc ions in their active site to hydrolyze β-lactams, including carbapenems. asm.orgscirp.orgnih.gov All Class B enzymes are considered carbapenemases. asm.orgnih.gov The mechanism of hydrolysis by MBLs is distinct from that of serine β-lactamases and does not involve a covalent acyl-enzyme intermediate. scirp.orgmdpi.com While carbapenems are substrates for MBLs, the specific interactions of this compound with various Class B enzymes would require dedicated study.
Based on general carbapenem interactions with β-lactamase classes, the following table summarizes the typical interactions:
| β-Lactamase Class | Catalytic Mechanism | Typical Carbapenem Interaction |
| Class A | Serine-based | Often inhibited (slow substrate) asm.orgnih.gov |
| Class B | Metallo (Zn²⁺) | Hydrolyzed (carbapenemases) asm.orgscirp.orgnih.gov |
| Class C | Serine-based | Often inhibited (low efficacy hydrolysis) asm.orgnih.govcsic.es |
| Class D | Serine-based | Variable (some are carbapenemases, others inhibited) asm.orgmdpi.com |
Molecular Dynamics and Biochemical Pathways of Action
The molecular dynamics of this compound and its interactions with target enzymes and β-lactamases involve complex conformational changes and binding events. Molecular dynamics simulations are computational tools used to study the time-dependent behavior of molecular systems, providing insights into protein-ligand interactions, conformational changes, and reaction pathways. unimelb.edu.aunih.gov
While specific molecular dynamics studies focused solely on this compound were not extensively found in the search results, studies on other carbapenems provide relevant insights into the molecular dynamics involved in their mechanisms of action and interaction with β-lactamases. For example, molecular dynamics simulations have been used to investigate the deacylation process of carbapenem acyl-enzymes in β-lactamases, helping to differentiate the reactivity of different tautomeric forms and understand the role of active-site residues and loops (like the Ω-loop in KPC-2) in catalysis and inhibition. nih.govacs.orgcsic.es These simulations can reveal how the flexibility of enzyme regions influences the positioning of catalytic residues and the efficiency of hydrolysis. nih.govcsic.es
The biochemical pathways of action for this compound primarily involve the inhibition of bacterial cell wall synthesis by targeting PBPs. wikipedia.orgbiolife-publisher.it This is a common mechanism for β-lactam antibiotics, which mimic the D-alanyl-D-alanine portion of the peptidoglycan precursor, thereby binding to the active site of PBPs and preventing the transpeptidation reaction required for cell wall cross-linking. wikipedia.orgbiolife-publisher.itmicrobeonline.com
The biosynthesis of carbapenems, including the epithienamycins, involves complex biochemical pathways in producing microorganisms like Streptomyces species. nih.govgenome.jp These pathways involve a series of enzymatic steps leading to the formation of the carbapenem core structure and the attachment and modification of side chains. genome.jppnas.org While the detailed biosynthetic pathway specifically for this compound was not fully elaborated in the search results, it is understood to be related to the biosynthesis of other carbapenems like thienamycin (B194209), originating from precursors such as glutamate (B1630785) and acetate (B1210297). genome.jppnas.org
Compound Information Table
| Compound Name | PubChem CID |
| This compound | 11953962 |
| Thienamycin | 5353944 |
| N-acetylthienamycin | 64090-99-9 |
| Imipenem | 36721 |
| Clavulanic acid | 5280980 |
| Meropenem | 441175 |
| Doripenem | 6918374 |
| Ertapenem | 135766617 |
| Cilastatin | 5282198 |
| Panipenem | 6918377 |
| Betamipron | 65766 |
| Sulbactam | 456800 |
| Tazobactam | 123825 |
| Avibactam | 9920873 |
This compound is a carbapenem antibiotic, a class of β-lactam antibiotics characterized by a fused carbapenem ring system. nih.gov It is structurally related to thienamycin and N-acetylthienamycin and has been isolated from Streptomyces flavogriseus. nih.govnih.gov this compound, also known by synonyms such as MM13902 and Antibiotic AB-110-D, has a molecular formula of C₁₃H₁₆N₂O₈S₂ and a molecular weight of 392.4 g/mol . nih.gov As a β-lactam antibiotic, its primary mode of action involves interfering with bacterial cell wall synthesis. wikipedia.orgbiolife-publisher.it
β-Lactam antibiotics, including carbapenems like this compound, exert their antibacterial effects primarily by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall peptidoglycan layer. wikipedia.orgbiolife-publisher.it This inhibition disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual bacterial cell lysis. wikipedia.orgbiolife-publisher.it However, a major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive. asm.orgscirp.orgnih.gov Carbapenems are notable for their relative resistance to hydrolysis by many β-lactamases and can even act as inhibitors of some of these enzymes. asm.orgnih.gov
Mechanisms of Beta-Lactamase Inactivation by Carbapenems (e.g., Tautomerization)
Carbapenems interact with serine β-lactamases (Classes A, C, and D) by forming a covalent acyl-enzyme intermediate with an active-site serine residue. asm.orgscirp.orgnih.gov Unlike with many other β-lactams, this acyl-enzyme intermediate with carbapenems is often long-lived, leading to effective enzyme inhibition. nih.govacs.org
A key aspect of carbapenem interaction with β-lactamases involves tautomerization of the pyrroline ring, which is fused to the β-lactam ring in the carbapenem structure. asm.orgacs.orgasm.org Following the acylation of the serine residue, the carbapenem acyl-enzyme can exist in different tautomeric forms, specifically the Δ¹-pyrroline and Δ²-pyrroline forms. acs.orgasm.org This tautomerization equilibrium can influence the stability of the acyl-enzyme complex and the rate of deacylation (hydrolysis of the covalent bond between the carbapenem and the enzyme), which is necessary for the enzyme to become catalytically active again. asm.orgnih.govacs.org
Research suggests that the tautomeric state can significantly impact the deacylation rate. For instance, studies on the KPC-2 β-lactamase have shown that the Δ¹-(2R) imine tautomer is predominant in the acyl-enzyme structure, but the Δ² enamine tautomer appears to be more reactive towards deacylation. nih.govacs.org The difference in reactivity between these tautomers is attributed to variations in hydrogen-bonding networks involving the carbapenem's C-3 carboxylate and the deacylating water molecule. nih.gov The accumulation of a negative charge on the Δ² enamine-derived oxyanion may also contribute to its facilitated deacylation. nih.gov
The slow deacylation observed with many carbapenems and serine β-lactamases is believed to be influenced by interactions, such as hydrogen bonding, between the carbapenem's 6α-hydroxyethyl group and the deacylating water molecule, potentially reducing its nucleophilicity or altering its position. nih.govasm.org This hindered deacylation contributes to the inhibitory effect of carbapenems on these enzymes.
Specific Beta-Lactamase Classes (A, B, C, D) and this compound Interactions
β-Lactamases are categorized into four molecular classes (A, B, C, and D) based on their amino acid sequences and into functional groups based on their substrate and inhibitor profiles. asm.orgscirp.orgnih.gov Classes A, C, and D are serine β-lactamases, utilizing an active-site serine residue for hydrolysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for activity. asm.orgscirp.orgnih.gov
Carbapenems, including this compound as a member of this class, exhibit varying degrees of interaction with these different β-lactamase classes. Many Class A and C β-lactamases, as well as certain Class D enzymes, are inhibited by carbapenems. asm.orgnih.gov This is in contrast to their susceptibility to inhibition by compounds like clavulanic acid, which primarily inhibits Class A enzymes but is generally ineffective against Class C and most Class D β-lactamases. asm.orgscirp.orgnih.gov
Class A β-lactamases, such as TEM-1, were among the first studied in their interactions with carbapenems and related compounds like the olivanic acids (which are structurally similar to epithienamycins). asm.orgnih.gov These studies helped characterize the mechanism of inhibition, including the formation of acyl-enzyme intermediates and the role of tautomerization. asm.orgoup.com
Class C β-lactamases, often chromosomally encoded, are primarily cephalosporinases but can hydrolyze carbapenems with low efficacy in some cases. csic.esmdpi.com The interaction of carbapenems with Class C enzymes has been investigated, with structural studies providing insights into the binding within the active site. asm.org
Class D β-lactamases (often called oxacillinases or OXA enzymes) are a diverse group, and their interaction with carbapenems can vary. asm.orgmdpi.com Some Class D enzymes are capable of hydrolyzing carbapenems and are thus classified as carbapenemases. asm.orgmdpi.com The mechanism of carbapenem hydrolysis by Class D enzymes can differ from that of Classes A and C, with structural features near the active site influencing substrate specificity and turnover rates. asm.org Studies on OXA carbapenemases have also explored the role of tautomerization in their interaction with carbapenems. asm.org
Class B metallo-β-lactamases (MBLs) utilize zinc ions in their active site to hydrolyze β-lactams, including carbapenems. asm.orgscirp.orgnih.gov All Class B enzymes are considered carbapenemases. asm.orgnih.gov The mechanism of hydrolysis by MBLs is distinct from that of serine β-lactamases and does not involve a covalent acyl-enzyme intermediate. scirp.orgmdpi.com While carbapenems are substrates for MBLs, the specific interactions of this compound with various Class B enzymes would require dedicated study.
Based on general carbapenem interactions with β-lactamase classes, the following table summarizes the typical interactions:
| β-Lactamase Class | Catalytic Mechanism | Typical Carbapenem Interaction |
| Class A | Serine-based | Often inhibited (slow substrate) asm.orgnih.gov |
| Class B | Metallo (Zn²⁺) | Hydrolyzed (carbapenemases) asm.orgscirp.orgnih.gov |
| Class C | Serine-based | Often inhibited (low efficacy hydrolysis) asm.orgnih.govcsic.es |
| Class D | Serine-based | Variable (some are carbapenemases, others inhibited) asm.orgmdpi.com |
Molecular Dynamics and Biochemical Pathways of Action
The molecular dynamics of this compound and its interactions with target enzymes and β-lactamases involve complex conformational changes and binding events. Molecular dynamics simulations are computational tools used to study the time-dependent behavior of molecular systems, providing insights into protein-ligand interactions, conformational changes, and reaction pathways. unimelb.edu.aunih.gov
While specific molecular dynamics studies focused solely on this compound were not extensively found in the search results, studies on other carbapenems provide relevant insights into the molecular dynamics involved in their mechanisms of action and interaction with β-lactamases. For example, molecular dynamics simulations have been used to investigate the deacylation process of carbapenem acyl-enzymes in β-lactamases, helping to differentiate the reactivity of different tautomeric forms and understand the role of active-site residues and loops (like the Ω-loop in KPC-2) in catalysis and inhibition. nih.govacs.orgcsic.es These simulations can reveal how the flexibility of enzyme regions influences the positioning of catalytic residues and the efficiency of hydrolysis. nih.govcsic.es
The biochemical pathways of action for this compound primarily involve the inhibition of bacterial cell wall synthesis by targeting PBPs. wikipedia.orgbiolife-publisher.it This is a common mechanism for β-lactam antibiotics, which mimic the D-alanyl-D-alanine portion of the peptidoglycan precursor, thereby binding to the active site of PBPs and preventing the transpeptidation reaction required for cell wall cross-linking. wikipedia.orgbiolife-publisher.itmicrobeonline.com
The biosynthesis of carbapenems, including the epithienamycins, involves complex biochemical pathways in producing microorganisms like Streptomyces species. nih.govgenome.jp These pathways involve a series of enzymatic steps leading to the formation of the carbapenem core structure and the attachment and modification of side chains. genome.jppnas.org While the detailed biosynthetic pathway specifically for this compound was not fully elaborated in the search results, it is understood to be related to the biosynthesis of other carbapenems like thienamycin, originating from precursors such as glutamate and acetate. genome.jppnas.org
Structure Activity Relationships Sar of Epithienamycin E and Its Analogues
Influence of C1 Substituents on Activity and Stability
The introduction of a methyl group at the C1 position of the carbapenem (B1253116) nucleus has been shown to significantly improve both the physicochemical stability and the stability against DHP-I without substantial loss of antimicrobial activity. clockss.org Specifically, the 1β-methyl group, but not the 1α-methyl group, has been confirmed to enhance these stabilities. clockss.org This modification was a key development in the evolution of newer carbapenem antibiotics like meropenem. clockss.orgnih.gov Research efforts have been directed towards finding general and scalable methodologies for introducing substituents at C1 to prepare modified carbapenems. researchgate.net
Role of C2 Side Chain Modifications
Modifications to the side chain at the C2 position of the carbapenem structure are a significant area of SAR studies. clockss.org The nature of this side chain influences antibacterial activity, stability, and interaction with enzymes. clockss.org
The C2 side chain in carbapenems is typically attached to the carbapenem core via a carbon-sulfur bond. researchgate.netnih.gov This thioether linkage plays a role in tempering the high reactivity of the fused β-lactam ring, contributing to sufficient stability under physiological conditions. nih.gov The enzyme ThnL has been identified as catalyzing the carbon-sulfur bond formation at C2 during carbapenem biosynthesis. nih.gov
Extension of modification studies on the C2 position has included the introduction of non-natural side chains. clockss.org This includes moieties connected by a carbon-carbon bond instead of the typical carbon-sulfur bond. clockss.org These non-natural carbapenems have shown slightly different antibacterial profiles compared to those with the C-S bond. clockss.org Synthetic efforts have explored the introduction of various groups, such as alkylthio, phenylthio, and heteroarylthio groups, at the C2 position. clockss.org
Significance of the Carbon-Sulfur Linkage
Significance of the C6 Hydroxyethyl (B10761427) Group
The C6 hydroxyethyl group is a characteristic structural feature of many carbapenem antibiotics, including Epithienamycin (B1209815) E. slideshare.netnih.gov This substituent plays a major role in stabilizing the antibiotic against deacylation by certain β-lactamases, particularly class A and C enzymes. nih.gov The mechanisms involved include steric hindrance, which can influence the conformation of the β-lactam ring, and the formation of a hydrogen bond between the hydroxyethyl group and deacylating water molecules, which decreases the nucleophilicity of the water. nih.gov Studies involving the replacement of the C6 hydroxyethyl group with a hydroxymethyl group have shown altered activity against certain carbapenemases like OXA-23, suggesting the importance of this group for interaction with specific enzymes. nih.gov
Impact of Beta-Lactam Ring Stereochemistry (C5-C6 Trans Configuration)
The stereochemistry of the β-lactam ring, specifically the trans configuration between C5 and C6, is a crucial structural element of carbapenems. rsc.orgnm.org This specific stereochemistry, along with the fused bicyclic system, contributes to the strained nature of the β-lactam ring, which is essential for its reactivity and interaction with bacterial penicillin-binding proteins (PBPs), the target enzymes of β-lactam antibiotics. slideshare.netgla.ac.uk The (5R,6R) configuration found in Epithienamycin E is a defining feature of this class. nih.govebi.ac.uk
Structural Features Affecting Enzyme Stability (e.g., Dehydropeptidase I)
The stability of carbapenems against enzymatic hydrolysis, particularly by renal dehydropeptidase-I (DHP-I) and bacterial β-lactamases, is a major factor influencing their pharmacokinetic profile and clinical efficacy. clockss.orgresearchgate.netnih.gov Modifications at the C1 and C2 positions have been shown to impact stability against DHP-I. clockss.orgnih.govnih.gov The introduction of a 1β-methyl group significantly improves stability against DHP-I. clockss.orgnih.govnih.gov The nature of the C2 side chain also influences susceptibility to DHP-I and various β-lactamases. researchgate.netnih.govnih.gov For instance, some thienamycin (B194209) derivatives with modified C2 side chains showed altered susceptibility to DHP-I. nih.gov While many carbapenems are susceptible to metallo-β-lactamases, structural modifications can affect the degree of hydrolysis by these enzymes as well as serine β-lactamases. nih.gov
Synthesis and Biological Evaluation of this compound Analogues
The synthesis of carbapenem analogues, including those related to this compound, typically involves the construction of the core bicyclic carbapenem ring system and the introduction of various substituents, particularly at the C-2 and C-6 positions, to modulate their biological activity and stability. clockss.orgclockss.org Early synthetic efforts in the carbapenem field were significantly driven by the discovery of thienamycin and the need for more stable and potent derivatives. newdrugapprovals.orgclockss.org These efforts often involved the synthesis of azetidinone precursors, which are then elaborated to form the fused bicyclic system. clockss.orgacs.orgcsic.es
The biological evaluation of carbapenem analogues focuses primarily on their antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as their stability to bacterial β-lactamase enzymes and renal dehydropeptidase-I (DHP-I). wikipedia.orgijcsrr.orgnewdrugapprovals.orgrug.nl Structure-activity relationship (SAR) studies in the carbapenem series have revealed that modifications at the C-2 side chain significantly influence the spectrum of activity and potency. clockss.orgsci-hub.se The nature and stereochemistry of the substituent at the C-6 position also play a crucial role in determining activity and stability, particularly against β-lactamases. slideshare.netclockss.orgsci-hub.se
For analogues related to this compound, which possesses a sulfooxyethyl group at C-6 and a substituted vinyl sulfide (B99878) at C-2, modifications to these positions would be key areas of investigation in synthesis and biological evaluation studies. While specific data for this compound analogues are not available in the provided search results, general SAR principles for carbapenems suggest that alterations to the C-2 side chain can impact the breadth of antibacterial spectrum and interaction with bacterial targets (penicillin-binding proteins - PBPs), while modifications at C-6 can influence β-lactamase stability and potentially DHP-I resistance. rug.nlsci-hub.seresearchgate.net
The biological evaluation of such analogues would involve determining minimum inhibitory concentrations (MICs) against a panel of bacterial strains and assessing their stability in the presence of relevant enzymes. rug.nlresearchgate.net
Advanced Analytical Methodologies for Epithienamycin E Research
Chromatographic Techniques for Separation and Purification
Chromatography plays a vital role in the isolation and purification of Epithienamycin (B1209815) E from fermentation broths or synthesis mixtures, as well as in the analysis of its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis and purification of Epithienamycin E and related carbapenems. It offers high resolution and sensitivity, making it suitable for complex samples. HPLC has been used to determine the elution profiles of products from enzymatic digestion or acid hydrolysis of related compounds like MK0787, a thienamycin (B194209) derivative. asm.org For the analysis of certain thiol-containing compounds, which can be relevant in carbapenem (B1253116) biosynthesis studies, HPLC coupled with UV detection at 348 nm after derivatization with 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT) has been employed. pnas.org Another application involves using an Agilent 1100 Series HPLC with a Phenomenex Luna 5-µm CN 100 Å column (250 × 10.0 mm) and a mobile phase gradient of acetonitrile (B52724) and 10 mM NH₄C₂H₃O₂ pH 5.0 for separating various analytes. pnas.org In studies involving blocked mutants of Streptomyces griseus subsp. cryophilus, HPLC was used to analyze ion pair extracts from culture filtrates to identify and quantify different sulfonyloxy compounds, including MM13902 (this compound). tandfonline.com The chromatographic conditions for this analysis included a Waters Radial Pak A column, a mobile phase of 3% acetonitrile in 0.05 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.7), a flow rate of 2 ml/min, and UV detection at 280 nm. tandfonline.com
HPLC Conditions Example (for analyzing sulfonyloxy compounds including MM13902): tandfonline.com
| Parameter | Detail |
| Column | Waters Radial Pak A |
| Mobile Phase | 3% Acetonitrile in 0.05 M Ammonium Acetate Buffer (pH 4.7) |
| Flow Rate | 2 ml/min |
| Detection | UV, 280 nm |
| Injection Volume | 10 µl |
HPLC has also been used in metabonomic studies to separate metabolites from biological samples, such as radish, for subsequent detection by mass spectrometry. frontiersin.org An ACQUITY UPLC T3 column (100 mm × 2.1 mm, 1.8 μm) with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid has been reported for such separations. frontiersin.org
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a simple yet effective technique used for monitoring reactions, assessing purity, and preliminary separation of this compound and related compounds. TLC has been reported as useful in detecting and differentiating carbapenems in filtered broth and partially purified concentrates. researchgate.net It has also been used to monitor the progress of chemical reactions during the synthesis of carbapenem structures. scispace.com Visualization of spots on TLC plates can be achieved using UV light (254 nm) or by spraying with visualizing agents such as alcoholic ninhydrine solution, aqueous KMnO₄ solution, or ceric sulphate/phosphomolybdic acid solution. scispace.com One study mentions using TLC with a solvent system of 20% EtOAc/CHCl₃ or 40% acetone/hexane for analyzing intermediates in the synthesis of thienamycin and 8-epithienamycin. acs.org Another application used cellulose (B213188) spot film with 80% (v/v) acetonitrile in water as the solvent for bioautograms of Streptomyces griseus culture filtrates, which helped differentiate blocked mutants based on the presence or absence of certain epithienamycins, including MM13902. tandfonline.com
TLC Conditions Example (for bioautograms of Streptomyces griseus culture filtrates): tandfonline.com
| Parameter | Detail |
| Stationary Phase | Cellulose spot film |
| Mobile Phase | 80% (v/v) Acetonitrile in Water |
Spectroscopic Characterization for Analysis and Quantification
Spectroscopic methods provide valuable information about the structure, identity, and concentration of this compound.
UV-Visible Spectroscopy (e.g., Differential UV Spectroscopy)
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis and quantification of carbapenems, including this compound. researchgate.nettechnologynetworks.com Carbapenems exhibit characteristic UV absorption, which is utilized for their detection and quantification. researchgate.net Differential UV spectroscopy is a technique specifically mentioned for quantifying carbapenems in both crude fermentation broths and purified extracts. researchgate.net This method relies on the fact that the UV absorption of carbapenems is lost upon aminolysis of the chromophore by hydroxylamine. researchgate.net By measuring the change in UV absorbance before and after treatment with hydroxylamine, the concentration of the carbapenem can be determined. UV-Vis spectroscopy is a fast and simple method that can determine the concentration of a sample. uu.nl
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural fragments of this compound, aiding in its identification and characterization. Electrospray ionization mass spectrometry (ESI-MS) has been used in conjunction with HPLC for the analysis of thiol-containing compounds related to carbapenem biosynthesis. pnas.org High-resolution mass spectrometry (HRMS) is also employed to determine the exact mass of synthesized intermediates and final products, confirming their elemental composition. cdnsciencepub.com While specific details regarding the application of MALDI-TOF or ESI-MS directly to this compound were not extensively detailed in the search results, MS is a standard technique for the characterization of antibiotics and other small molecules analyzed by HPLC or other separation methods. nih.govnorthwaybiotech.commdpi.comjyoungpharm.org The exact mass of this compound (CID 11953962) is computed as 392.03480782 Da. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide information about the types, numbers, and connectivity of atoms in the molecule. NMR spectroscopy is crucial for confirming the structure of synthesized compounds and assigning the relative configurations of chiral centers. scispace.comclockss.org For example, NMR spectroscopy has been carefully investigated for assigning the relative configuration at the C5, C6, and C8 positions in carbapenems, where the coupling constant between protons on the β-lactam ring can differentiate between trans and cis isomers. clockss.org ¹H NMR and ¹³C NMR spectra of related carbapenem intermediates have been recorded to confirm their structures during synthetic procedures. scispace.com
Principles of Analytical Method Development and Validation in Research
Analytical method validation is a fundamental process in chemical research and quality control, ensuring that an analytical procedure is suitable for its intended purpose elementlabsolutions.comslideshare.net. This involves experimentally demonstrating that the method meets specific performance characteristics. The International Conference on Harmonisation (ICH) provides widely accepted guidelines for method validation, outlining key parameters to be evaluated nih.govslideshare.neteuropa.eufda.gov. Applying these principles to the analysis of this compound is essential for obtaining reliable data in areas such as its production, stability studies, and metabolic investigations asm.orgnih.govresearchgate.net.
The validation process typically involves assessing several key performance characteristics, including specificity, precision, accuracy, linearity, range, detection limit, quantitation limit, and robustness elementlabsolutions.comslideshare.neteuropa.eufda.govcore.ac.uk. For quantitative analytical methods used in research on this compound, demonstrating acceptable levels for these parameters is critical.
Specificity, Precision, Accuracy, and Robustness Considerations
Specificity: Specificity (or selectivity) is the ability of an analytical method to unequivocally assess the analyte (this compound) in the presence of other components that may be expected in the sample matrix. These components could include impurities, degradation products, precursors, or matrix components from biological samples or fermentation broths elementlabsolutions.comeuropa.eufda.govakjournals.com. For this compound, ensuring specificity is vital due to its potential co-occurrence with related epithienamycins or other compounds from its natural sources or synthesis frontiersin.orgresearchgate.netmedchemexpress.com. Chromatographic methods, particularly those coupled with mass spectrometry, are often favored for their ability to separate the analyte from potential interferences, thereby demonstrating high specificity researchgate.netnih.gov. Validation of specificity typically involves analyzing blank samples, samples spiked with potential interfering substances, and samples containing the analyte to ensure that the signal measured is indeed from this compound and is free from interference elementlabsolutions.comscielo.br.
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions elementlabsolutions.comeuropa.eu. It reflects the random error of the method. Precision is usually evaluated at different levels: repeatability (within-run precision), intermediate precision (within-laboratory variations, e.g., different days, analysts, or equipment), and reproducibility (between-laboratory variations) europa.eu. For this compound analysis, demonstrating good precision is necessary to ensure that repeated measurements of the same sample yield consistent results, which is crucial for quantitative studies. Precision is often expressed as relative standard deviation (RSD) or coefficient of variation (CV) nih.gov.
Accuracy: Accuracy expresses the closeness of agreement between the value found by the method and the value that is accepted as a true value or reference value elementlabsolutions.comeuropa.eu. It assesses the systematic error of the method. Accuracy is typically determined by analyzing samples with known concentrations of the analyte, such as certified reference materials or samples prepared by spiking a blank matrix with known amounts of this compound europa.euscielo.br. The results are often expressed as the percentage recovery of the spiked amount or the percentage difference from the true value scielo.brchula.ac.th. Accurate methods are essential for reliable quantification of this compound in various research contexts.
Robustness: Robustness is a measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage elementlabsolutions.comeuropa.eu. Evaluating robustness helps to understand the method's performance when subjected to minor changes that might occur in a laboratory setting, such as variations in mobile phase composition, flow rate, column temperature, or instrument settings elementlabsolutions.comeuropa.euakjournals.com. For this compound analysis, demonstrating robustness ensures that the method remains reliable even with slight deviations from the optimal conditions, which is important for method transfer between laboratories or for routine analysis over time. Robustness studies are typically conducted during the method development phase fda.gov.
Collectively, the rigorous validation of analytical methods for this compound, encompassing specificity, precision, accuracy, and robustness, is paramount for generating trustworthy data that supports research into its properties, biosynthesis, and potential applications.
| Validation Parameter | Description | Typical Evaluation Method | Acceptance Criteria (General Guidance, may vary based on specific application) |
| Specificity | Ability to measure the analyte unequivocally in the presence of other components. | Analysis of blanks, samples spiked with potential interferences, comparison to orthogonal methods. | No significant interference from matrix components or impurities at the analyte's retention time/detection signal. elementlabsolutions.comscielo.br |
| Precision | Closeness of agreement between independent test results obtained under stipulated conditions. | Repeated analysis of homogeneous samples at different concentration levels (repeatability, intermediate precision). | RSD or CV typically within a specified percentage (e.g., < 2% for assays, higher for impurities or trace analysis). nih.gov |
| Accuracy | Closeness of agreement between the measured value and the true value. | Analysis of samples with known concentrations (e.g., spiked blanks, reference materials). | Results within a defined percentage range of the true value (e.g., 98-102% for assays, wider for lower concentrations). scielo.br |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Introducing small variations in parameters like mobile phase composition, flow rate, temperature, and evaluating the impact. | Results remain within acceptable limits despite minor parameter variations. elementlabsolutions.com |
Computational Chemistry and Modeling Studies of Epithienamycin E
Quantum Mechanical and Molecular Mechanical Approaches
Quantum mechanical (QM) and molecular mechanical (MM) approaches, often combined in QM/MM methods, are utilized to study the electronic structure and behavior of molecules. While the direct application of QM/MM specifically to Epithienamycin (B1209815) E is not extensively detailed in the provided search results, these methods are broadly applied to carbapenems and their interactions with enzymes. For instance, quantum mechanical/molecular mechanical and density functional theory studies have been conducted on the binding of antibiotics to metallo-β-lactamases like CphA. asm.org Such studies can provide detailed insights into reaction mechanisms and energy landscapes at the atomic level. QM/MM modeling studies with stereoisomers of carbapenams and carbapenems have also been used to investigate substrate binding to enzymes like CarC, a carbapenem (B1253116) synthase. researchgate.net These computational techniques are valuable for tasks such as restrained electrostatic potential (ESP) charge fitting and simulations. acs.org
Conformational Analysis and Molecular Simulations
Conformational analysis is crucial for understanding the possible three-dimensional arrangements of a molecule, which can influence its biological activity. Molecular simulations, such as molecular dynamics (MD), explore the dynamic behavior of molecules over time. Conformational energy calculations have been performed on new families of β-lactam antibiotics, including thienamycin (B194209) and its analogs like 6-epi-thienamycin. These studies have shown that the bicyclic ring system in these compounds is highly rigid and favors only one conformation. The relative orientations of the bicyclic ring system and the nature and configuration of substituents are considered important for biological activity. Molecular dynamics simulations are a key parameter for measuring the stability of a complex over time, providing information about conformational changes and the general stability of the protein and the ligand. frontiersin.org MD simulations have been used in studies involving carbapenems, for example, to understand the interaction of a C6 hydroxymethyl-substituted carbapenem with the OXA-23 β-lactamase, showing that this group forms a hydrogen bond that impedes deacylation. asm.org, osti.gov
Predicting Molecular Interactions and Binding
Computational methods are increasingly used to predict how molecules like Epithienamycin E might interact with biological targets, such as enzymes.
Enzyme-Ligand Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This is often used to estimate the binding affinity and to identify potential interaction sites. While specific docking studies involving this compound were not prominently found in the search results, docking is a standard technique applied to carbapenems and β-lactamases. For example, molecular docking has been used in studies investigating inhibitors against the NDM-1 enzyme, a metallo-β-lactamase. nih.gov Docking simulations have also been performed to study the interaction of carbapenems with enzymes like OXA-23 and AmpC β-lactamase, helping to understand binding modes and interactions. asm.org, nih.gov, osti.gov These studies analyze potential hydrogen bonds and hydrophobic interactions between the ligand and the enzyme. nih.gov
Applications of Deep Learning and Machine Learning in Compound Prediction
Future Research Directions and Emerging Paradigms for Epithienamycin E
Elucidation of Remaining Biosynthetic Uncertainties
Despite progress in understanding carbapenem (B1253116) biosynthesis, including the identification of enzymes involved in the formation of the carbapenem nucleus, uncertainties remain, particularly for complex carbapenems like thienamycin (B194209) and its derivatives such as Epithienamycin (B1209815) E researchgate.netpnas.org. The biosynthetic pathways for C-2, C-6 functionalized carbapenems are less well understood compared to simpler carbapenems researchgate.net. For instance, the exact stage at which the C-2 side chain is attached to the carbapenam (B8450946) or carbapenem core during thienamycin biosynthesis is still uncertain pnas.org. While some enzymes like CarC are known to mediate epimerization at the β-lactam bridgehead position in simple carbapenems, the corresponding enzymes for thienamycin and clavulanic acid biosynthesis have yet to be definitively identified researchgate.net. Future research should aim to fully elucidate these complex enzymatic steps and identify all involved genes and proteins. This will provide a comprehensive understanding of how these intricate molecules are assembled in nature.
Rational Engineering and Synthetic Pathway Design
Rational engineering of microbial strains offers a promising avenue for improving the production of natural carbapenems and their derivatives. Currently, the industrial production of clinically relevant carbapenems primarily relies on total chemical synthesis due to low titers from native microbial synthesis google.comnih.gov. However, metabolic engineering and synthetic biology approaches are being explored to create engineered microorganisms capable of producing higher yields of carbapenems or useful intermediates google.comnih.govfrontiersin.orgresearchgate.net. For example, researchers have successfully engineered Escherichia coli to produce a simple carbapenem precursor by cloning genes from Pectobacterium carotovora and optimizing metabolic pathways, resulting in a significant increase in productivity google.comnih.govresearchgate.net. Future work in this area could focus on applying similar strategies to Epithienamycin E producers, such as Streptomyces flavogriseus, or heterologous hosts. This involves identifying bottlenecks in the biosynthetic pathway, increasing the availability of precursor metabolites, and optimizing enzyme activity through genetic modification and pathway design nih.govfrontiersin.orgresearchgate.net.
Advanced Synthetic Strategies for Complex Analogues
The chemical instability of natural carbapenems like thienamycin has historically driven the development of more stable semi-synthetic derivatives researchgate.net. While total synthesis has been the primary method for producing many clinically used carbapenems, there is ongoing interest in developing fermentation-based semi-synthetic methodologies researchgate.netresearchgate.netgoogle.com. Future research in synthetic chemistry for this compound and its analogues will likely involve developing more efficient, stereoselective, and environmentally friendly synthetic routes. This includes exploring novel catalytic methods, utilizing advanced protecting group strategies, and designing pathways that allow for the facile introduction of diverse substituents at key positions, such as the C-2 side chain and the C-6 hydroxyethyl (B10761427) group, to generate complex analogues with potentially improved properties researchgate.netjst.go.jp. The development of new synthetic methodologies could also facilitate the creation of modified carbapenem structures that can overcome existing resistance mechanisms or exhibit altered pharmacokinetic profiles.
Exploration of Novel Biological Activities and Molecular Targets
While carbapenems are primarily known for their antibacterial activity through the inhibition of penicillin-binding proteins (PBPs), future research could explore other potential biological activities of this compound and its derivatives nih.govnih.gov. Natural products often possess a range of bioactivities beyond their primary function, and structural modifications can sometimes unveil or enhance these properties. For instance, some studies have explored the potential of carbapenems in inhibiting β-lactamases, which is a key resistance mechanism nih.gov. Future research could investigate the interaction of this compound and its analogues with other bacterial targets, explore potential activities against different types of microorganisms (e.g., fungi, parasites), or even look for non-antimicrobial activities. Identifying novel molecular targets could lead to the development of new therapeutic applications for this class of compounds.
Application of Artificial Intelligence in Natural Product Research
Integration of Multi-Omics Data in Metabolic Studies
The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) provides a holistic view of biological systems and can be a powerful tool for understanding the metabolic pathways involved in natural product biosynthesis and the cellular response to these compounds frontiersin.orgresearchgate.netelifesciences.orguit.nonih.govresearchgate.net. For this compound, multi-omics approaches can help to fully unravel the complex regulatory networks controlling its production in Streptomyces species frontiersin.org. By analyzing changes in gene expression, protein levels, and metabolite profiles under different conditions, researchers can gain deeper insights into the factors influencing yield and identify potential targets for metabolic engineering frontiersin.orgresearchgate.netuit.no. Multi-omics can also be used to study the interaction of this compound with bacterial cells, providing a comprehensive understanding of its mode of action and resistance mechanisms at a systems level researchgate.netelifesciences.org. This integrated approach can reveal previously undetected drug-associated targets and support the development of strategies to combat resistance researchgate.netelifesciences.org.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Epithienamycin E, and how can researchers optimize yield?
- Methodological Answer : Synthesis typically involves β-lactam ring formation via carbapenem pathways, with fermentation using Streptomyces strains . To optimize yield, use response surface methodology (RSM) to test variables like pH, temperature, and nutrient composition. Include negative controls to distinguish between intrinsic bacterial production and experimental artifacts .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. For purity, pair HPLC with diode-array detection (DAD) to identify UV-active impurities. Cross-validate results with X-ray crystallography when crystalline samples are available .
Q. How should researchers design in vitro assays to assess this compound’s bioactivity against Gram-negative pathogens?
- Methodological Answer : Use a checkerboard microdilution assay to determine minimum inhibitory concentrations (MICs) against reference strains (e.g., E. coli ATCC 25922). Include positive controls (e.g., imipenem) and account for solvent cytotoxicity via viability assays (e.g., resazurin reduction) .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic stability be resolved?
- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., serum protein binding assays vs. in vivo models). Apply meta-analysis frameworks to aggregate data, stratifying by methodology. Use Bland-Altman plots to quantify bias between studies .
- Example Table :
| Study | Half-life (h) | Model System | Protein Binding (%) |
|---|---|---|---|
| A | 1.2 | Rat Plasma | 85 |
| B | 0.8 | Human Serum | 92 |
Q. What statistical approaches address low reproducibility in this compound’s fermentation yield?
- Methodological Answer : Implement Bayesian hierarchical modeling to account for batch-to-batch variability. Include random effects for bioreactor conditions (e.g., agitation rate) and fixed effects for known predictors (e.g., carbon source). Validate with leave-one-batch-out cross-validation .
Q. How should researchers design studies to resolve conflicting hypotheses about this compound’s mechanism of action?
- Methodological Answer : Use a multi-omics approach:
Transcriptomics : RNA-seq to identify gene expression changes in treated pathogens.
Proteomics : SILAC labeling to quantify target protein inhibition.
Metabolomics : LC-MS to track cell wall precursor depletion.
Triangulate results to distinguish direct targets from downstream effects .
Q. What methodologies mitigate bias in structure-activity relationship (SAR) studies of this compound derivatives?
- Methodological Answer : Employ a double-blind design where chemists synthesize derivatives without access to bioactivity data, and biologists test compounds without knowing structural modifications. Use permutation tests to confirm SAR significance beyond random chance .
Methodological Frameworks for Rigor
- Evaluating Study Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to research questions .
- Handling Data Contradictions : Use activity theory frameworks to analyze conflicting motives in experimental outcomes (e.g., academic vs. industrial reproducibility standards) .
- Ethical Data Reporting : Follow guidelines for transparent raw data archiving (e.g., FAIR principles) and disclose all methodological limitations in the discussion section .
Key Pitfalls to Avoid
- Overreliance on Single Models : Validate findings across multiple bacterial strains (e.g., ESBL-producing vs. wild-type) to avoid overgeneralization .
- Ignoring Batch Effects : Document bioreactor conditions meticulously to prevent confounding in fermentation studies .
- Circular Reasoning in SAR : Avoid assuming mechanism of action based on structural similarity alone; confirm via orthogonal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
